molecular formula C7H4BrFO4S B13557898 3-Bromo-5-formylphenylsulfurofluoridate

3-Bromo-5-formylphenylsulfurofluoridate

Cat. No.: B13557898
M. Wt: 283.07 g/mol
InChI Key: QPELEVXLGJBBJR-UHFFFAOYSA-N
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Description

3-Bromo-5-formylphenylsulfurofluoridate is an organosulfur compound that features a bromine atom, a formyl group, and a sulfurofluoridate moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-formylphenylsulfurofluoridate typically involves the following steps:

    Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the brominated phenyl compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formylphenylsulfurofluoridate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH), or alkoxides (R-O-) in the presence of a suitable base.

Major Products Formed

    Oxidation: 3-Bromo-5-carboxyphenylsulfurofluoridate.

    Reduction: 3-Bromo-5-hydroxymethylphenylsulfurofluoridate.

    Substitution: Various substituted phenylsulfurofluoridates depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-formylphenylsulfurofluoridate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-formylphenylsulfurofluoridate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the bromine and sulfurofluoridate groups can influence the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorophenylsulfurofluoridate
  • 3-Bromo-5-methylphenylsulfurofluoridate
  • 3-Bromo-5-nitrophenylsulfurofluoridate

Uniqueness

3-Bromo-5-formylphenylsulfurofluoridate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, formyl, and sulfurofluoridate groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H4BrFO4S

Molecular Weight

283.07 g/mol

IUPAC Name

1-bromo-3-fluorosulfonyloxy-5-formylbenzene

InChI

InChI=1S/C7H4BrFO4S/c8-6-1-5(4-10)2-7(3-6)13-14(9,11)12/h1-4H

InChI Key

QPELEVXLGJBBJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OS(=O)(=O)F)Br)C=O

Origin of Product

United States

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